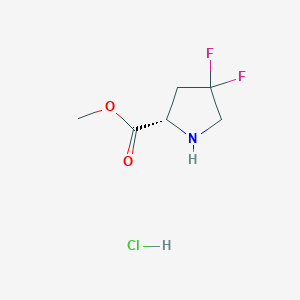

(S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride

CAS No.: 156046-05-8

Cat. No.: VC2870479

Molecular Formula: C6H10ClF2NO2

Molecular Weight: 201.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156046-05-8 |

|---|---|

| Molecular Formula | C6H10ClF2NO2 |

| Molecular Weight | 201.6 g/mol |

| IUPAC Name | methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m0./s1 |

| Standard InChI Key | XGOHSFOAFOLNFY-WCCKRBBISA-N |

| Isomeric SMILES | COC(=O)[C@@H]1CC(CN1)(F)F.Cl |

| SMILES | COC(=O)C1CC(CN1)(F)F.Cl |

| Canonical SMILES | COC(=O)C1CC(CN1)(F)F.Cl |

Introduction

Chemical Structure and Properties

(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride is characterized by its unique chemical structure featuring a chiral center at the 2-position of the pyrrolidine ring with two fluorine atoms at the 4-position. The compound's essential chemical properties are summarized in Table 1.

Table 1: Chemical Properties of (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride

| Property | Value |

|---|---|

| CAS Number | 156046-05-8 |

| Molecular Formula | C₆H₁₀ClF₂NO₂ |

| Molecular Weight | 201.6 g/mol |

| IUPAC Name | methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m0./s1 |

| Standard InChIKey | XGOHSFOAFOLNFY-WCCKRBBISA-N |

| SMILES | COC(=O)[C@@H]1CC(CN1)(F)F.Cl |

The compound contains multiple functional groups, including a methyl ester, a secondary amine (as the hydrochloride salt), and a difluorinated carbon at the 4-position of the pyrrolidine ring . The chirality at the 2-position, designated as (S), is a critical feature that determines the compound's biological activity and applications.

Physical and Computational Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 38.33 |

| LogP | 0.5784 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

The relatively low LogP value (0.5784) indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. The TPSA value of 38.33 also suggests good cell permeability, as compounds with TPSA less than 140 Ų generally exhibit favorable cell membrane penetration characteristics .

Applications in Pharmaceutical Research

(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride serves as an important building block in pharmaceutical research and development. The compound's applications in this field are extensive and diverse:

Neurological Disorder Therapeutics

The compound is particularly valuable for developing drugs targeting neurological disorders due to its unique fluorinated structure that enhances bioactivity . The fluorine atoms can influence binding affinity, metabolic stability, and blood-brain barrier penetration.

CB2 Receptor Modulators

Derivatives of this compound may be used in developing agonists for the CB2 receptor, which has significant implications for pain management and inflammation treatment . Research indicates that CB2 selective agonists can blunt pain responses induced by thermal or other stimuli, and CB2 activation has been demonstrated to inhibit neuropathic pain response.

Enhanced Pharmacokinetics

Fluorine incorporation is a widely employed strategy in medicinal chemistry to improve drug candidates' metabolic stability, lipophilicity, and binding selectivity. The difluoro substitution at the 4-position of the pyrrolidine ring can dramatically alter the compound's pharmacokinetic profile.

Drug Delivery Systems

Its unique properties allow for the development of advanced drug delivery systems that can improve the targeting and release profiles of therapeutic agents, addressing challenges in current drug delivery methods .

Applications in Peptide Synthesis

(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride is employed in peptide synthesis to introduce fluorinated amino acids into peptide sequences:

Enhanced Peptide Stability

Incorporation of fluorinated proline analogues can significantly improve the stability of peptides against enzymatic degradation, extending their half-life in biological systems.

Modified Secondary Structure

Applications in Biochemical Research

In biochemical research, (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride contributes to several important areas:

Protein Folding Studies

The compound is used in studies investigating protein folding and stability, as the incorporation of fluorinated residues can significantly affect the properties of proteins, aiding in the understanding of their functions .

Enzyme Inhibitor Development

The unique structural features of fluorinated proline derivatives make them candidates for developing enzyme inhibitors with enhanced specificity and potency.

Structure-Activity Relationship Studies

Incorporation of this fluorinated amino acid into peptides allows researchers to study the effect of fluorine on biological activity and binding properties, providing insights that can guide rational drug design.

Applications in Material Science

In the field of materials, the compound is explored for creating novel polymers with enhanced thermal and chemical resistance, making it valuable for applications in coatings and advanced materials . The fluorine substitution can contribute to:

-

Increased thermal stability of polymeric materials

-

Enhanced chemical resistance to acids, bases, and oxidizing agents

-

Improved hydrophobicity and lipophobicity

-

Special surface properties useful in specialized coatings

| Parameter | Details |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P403+P233: Store in a well-ventilated place. Keep container tightly closed | |

| P405: Store locked up | |

| P501: Dispose of contents/container in accordance with local regulations |

When handling this compound, appropriate personal protective equipment should be used, including gloves, eye protection, and respiratory protection if necessary. Work should be conducted in a well-ventilated area or fume hood .

Preparation of Stock Solutions

The preparation of stock solutions requires consideration of solubility and concentration requirements:

Table 4: Preparation of Stock Solutions

| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 4.9603 mL | 24.8016 mL | 49.6032 mL |

| 5 mM | 0.9921 mL | 4.9603 mL | 9.9206 mL |

| 10 mM | 0.496 mL | 2.4802 mL | 4.9603 mL |

For preparation of stock solutions:

-

Select an appropriate solvent based on the compound's solubility profile.

-

To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time.

-

Store the prepared solution in separate packages to avoid degradation from repeated freezing and thawing .

Research Applications in Drug Design and Development

Recent research involving (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride and related fluorinated amino acid derivatives has focused on several promising areas:

Targeted Cancer Imaging Agents

Research has demonstrated the potential use of similar fluorinated compounds in developing targeted pan-cancer imaging agents, particularly those targeting Fibroblast Activation Protein (FAP) . This involves sophisticated molecular docking experiments to identify suitable linker attachment points that preserve binding affinity.

Structure-Based Drug Design

Molecular docking studies with FAP and similar proteins have revealed the importance of non-covalent interactions, including hydrogen bonding with specific residues like Glu204 and pi-pi interactions with aromatic residues such as Tyr541 . These findings guide the rational design of more effective therapeutic agents.

Pyrrolidine-Based CB2 Receptor Modulators

Compounds derived from similar structures are being investigated for their ability to modulate the CB2 receptor, which has implications for treating inflammation and pain . The specificity for CB2 over CB1 receptors is particularly valuable for developing analgesics without psychoactive side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume